molecular formula C17H30N2O3S B2591694 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1203247-80-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No.: B2591694
CAS No.: 1203247-80-6
M. Wt: 342.5
InChI Key: OJDNMMZRKFYCGW-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone with two distinct substituents: a cyclohex-1-en-1-yl ethyl group attached to the carboxamide nitrogen and a methylsulfonamidomethyl group at the 4-position of the cyclohexane ring.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3S/c1-23(21,22)19-13-15-7-9-16(10-8-15)17(20)18-12-11-14-5-3-2-4-6-14/h5,15-16,19H,2-4,6-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDNMMZRKFYCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H22N2O3S
  • Molecular Weight : 306.41 g/mol

Its structure includes a cyclohexene moiety, a sulfonamide group, and various functional groups that contribute to its reactivity and biological activity. The presence of the sulfonamide group is particularly significant, as it has been associated with diverse biological activities.

Biological Activity Overview

Research on this compound is limited; however, related compounds suggest several potential biological activities:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell replication.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties similar to other sulfonamides, which can modulate immune responses.
  • Antitumor Potential : Structural analogs have shown selective toxicity against cancer cells, indicating that this compound might also possess anticancer properties.

The proposed mechanisms of action for compounds similar to this compound include:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit the enzyme dihydropteroate synthase in bacteria, blocking folate synthesis.
  • Interaction with Biological Targets : The unique structure may allow it to interact with various receptors or enzymes involved in inflammatory pathways or cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the potential activities of this compound, we can compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzenesulfonamideSimilar cyclohexene and sulfonamide groupFocused on antibacterial properties
5-[2-(cyclohexen-1-yl)ethyl]-N-[4-fluorophenyl]methyl]benzamideLacks the furan ringInvestigated for selective toxicity against cancer cells
N-[3-chlorophenyl]-5-[2-(cyclohexen-1-yl)ethyl]benzamideShares cyclohexene but different aromatic substitutionsStudied for neuroprotective effects

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar compounds provides insights into its potential applications:

  • Antibacterial Studies : A study on related sulfonamides demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound could be effective in treating bacterial infections.
  • Cancer Research : Research has shown that structurally similar compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
  • Inflammation Models : Animal studies have indicated that sulfonamide derivatives can reduce inflammation markers in models of arthritis and other inflammatory diseases.

Comparison with Similar Compounds

18F-Mefway and 18F-FCWAY

These fluorinated compounds share the cyclohexanecarboxamide core but differ in substituents:

  • 18F-Mefway : Features a trans-18F-fluoranylmethyl group and a 2-methoxyphenylpiperazine moiety. It demonstrates superior 5-HT1A receptor binding affinity compared to 18F-FCWAY, attributed to enhanced lipophilicity and optimized steric interactions .
  • 18F-FCWAY : Lacks the fluoranylmethyl group, resulting in reduced receptor retention and faster metabolic clearance in humans .
Compound Key Structural Features Receptor Affinity (5-HT1A) Metabolic Stability
18F-Mefway trans-18F-fluoranylmethyl, 2-methoxyphenylpiperazine High Moderate
18F-FCWAY Non-fluorinated, 2-pyridyl substituent Moderate Low
Target Compound Cyclohexene-ethyl, methylsulfonamidomethyl Not reported Likely high*

*Inference based on sulfonamide group’s resistance to enzymatic degradation .

Patent-Derived Analogues

  • N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide (): Incorporates an indazole ring and methoxyphenyl group. Its synthesis involves multi-step purification (e.g., column chromatography, yields ~17–27%), suggesting higher complexity than the target compound’s synthesis .
  • N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide (): Exhibits a cyano group and morpholine substituent, enabling hydrogen bonding and improved aqueous solubility (81% yield via multicomponent reaction) .

Physicochemical Properties

  • Solubility : The target compound’s methylsulfonamidomethyl group enhances water solubility compared to purely lipophilic analogs like N-(4-methylphenyl)cyclohexane-1-carboxamide () .
  • Crystallinity : Sulfonamide derivatives (e.g., N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide in ) form hydrogen-bonded networks, suggesting the target compound may exhibit similar crystalline stability .

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